Kinase Inhibitory Potency Against Gatekeeper Mutants (Class-Level Scaffold Comparison)
While direct enzymatic data for this specific compound against kinases are not available, its thiazolo[5,4-b]pyridine core scaffold is validated by 'hybrid design' inhibitors HG-7-85-01 and HG-7-86-01. These close analogs demonstrate potent inhibition of the imatinib-resistant T315I gatekeeper mutant, an activity not achievable by second-generation inhibitors like nilotinib, dasatinib, or bosutinib [1]. This provides class-level evidence that the core scaffold can engage kinase domains in the 'DFG-out' conformation.
| Evidence Dimension | IC50 for proliferation of Ba/F3 cells expressing T315I Bcr-Abl |
|---|---|
| Target Compound Data | Not yet reported |
| Comparator Or Baseline | HG-7-85-01 (structurally related thiazolo[5,4-b]pyridine): IC50 < 100 nM; nilotinib, dasatinib, bosutinib: resistant (no activity) |
| Quantified Difference | Class-level scaffold enables activity where second-generation inhibitors fail, but magnitude for this specific compound is uncharacterized |
| Conditions | Murine Ba/F3 hematopoietic cell line expressing T315I Bcr-Abl; 72-hour proliferation assay |
Why This Matters
Procurement of compounds with the thiazolo[5,4-b]pyridine core is essential for medicinal chemistry efforts targeting drug-resistant kinase mutants, but the lack of direct data for this specific derivative necessitates confirmatory profiling before commitment to a large-scale SAR campaign.
- [1] Weisberg, E. et al. (2012). Development of 'DFG-out' inhibitors of gatekeeper mutant kinases. Bioorganic & Medicinal Chemistry Letters, 22(16), 5297–5302. DOI: 10.1016/j.bmcl.2012.06.036. View Source
